molecular formula C8H13NO2 B8221036 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate

2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate

Cat. No.: B8221036
M. Wt: 155.19 g/mol
InChI Key: UUDNITWWYBIYOX-NKWVEPMBSA-N
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Description

2-[(1R,4S)-2-azoniabicyclo[221]heptan-2-yl]acetate is a chemical compound with various applications in scientific research and industry

Preparation Methods

The preparation of 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate involves several synthetic routes and reaction conditions. One common method is the formation of inclusion complexes with cyclodextrins. This method involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods may vary, but they often involve large-scale synthesis and purification processes to ensure the compound’s purity and quality.

Scientific Research Applications

2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate has a wide range of scientific research applications. It is used in chemistry for the study of chemical reactions and the development of new compounds. In biology, it is used to study the interactions between molecules and biological systems. In medicine, this compound is used in the development of new drugs and therapies. Additionally, it has applications in various industries, including the food industry, where it is used to improve the physical, chemical, and biological characteristics of food compounds .

Mechanism of Action

The mechanism of action of 2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can be based on various factors, such as the compound’s reactivity, stability, and applications. For example, PubChem provides a platform to search for compounds similar to this compound based on 2-dimensional and 3-dimensional similarities .

Properties

IUPAC Name

2-[(1R,4S)-2-azoniabicyclo[2.2.1]heptan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDNITWWYBIYOX-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C[NH+]2CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[NH+]2CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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